![molecular formula C9H9BrN4S B14225529 {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile CAS No. 823816-06-4](/img/structure/B14225529.png)
{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is a complex organic compound that features a unique structure combining a bromo-thiazole ring with an imidazolidine moiety and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of a thiazole derivative, followed by the introduction of the imidazolidine ring through a cyclization reaction. The final step involves the addition of the acetonitrile group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazole derivative.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of {1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile involves its interaction with specific molecular targets. The bromo-thiazole ring can interact with enzymes or receptors, modulating their activity. The imidazolidine moiety may enhance the compound’s binding affinity and specificity, while the acetonitrile group can influence its solubility and stability. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3-thiazole: A simpler compound with a similar thiazole ring but lacking the imidazolidine and acetonitrile groups.
Imidazolidine-2-ylidene acetonitrile: Lacks the bromo-thiazole ring but shares the imidazolidine and acetonitrile moieties.
Uniqueness
{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
823816-06-4 |
|---|---|
Molekularformel |
C9H9BrN4S |
Molekulargewicht |
285.17 g/mol |
IUPAC-Name |
2-[1-[(2-bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene]acetonitrile |
InChI |
InChI=1S/C9H9BrN4S/c10-9-13-5-7(15-9)6-14-4-3-12-8(14)1-2-11/h1,5,12H,3-4,6H2 |
InChI-Schlüssel |
MMCSIAWHMTWTHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=CC#N)N1)CC2=CN=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
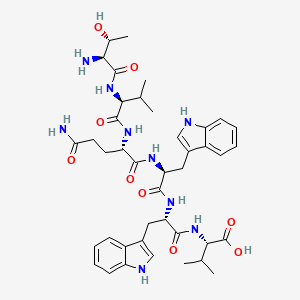
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
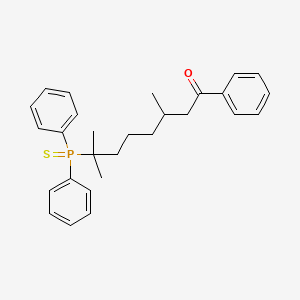

![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
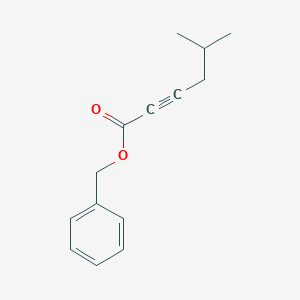
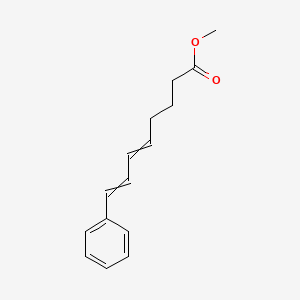
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
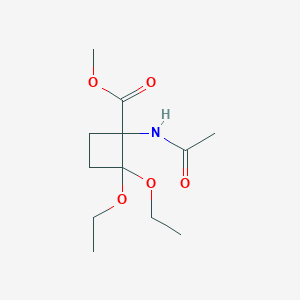
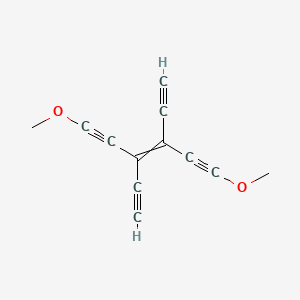
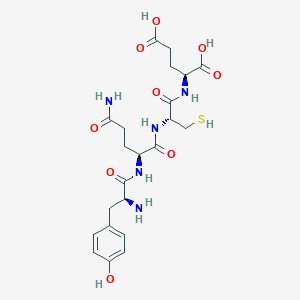
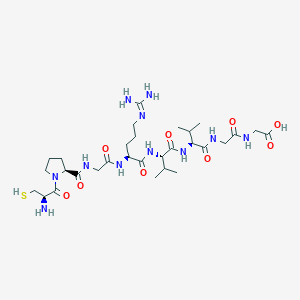
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
